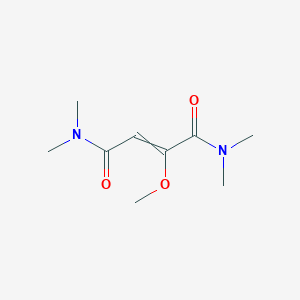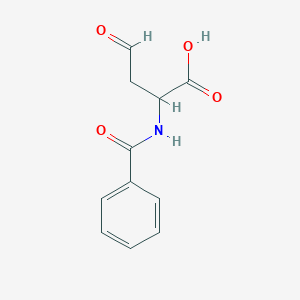
2-Benzamido-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamido-4-oxobutanoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-4-oxobutanoic acid typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for its efficiency, mild reaction conditions, and eco-friendliness .
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and green catalysts is preferred to ensure high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Benzamido-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The benzamide group can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Benzamido-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Benzamido-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, as a soluble epoxide hydrolase inhibitor, it targets the hydrolase catalytic pocket, which consists of tyrosine and aspartate residues. This interaction inhibits the conversion of epoxyeicosatrienoic acids to their corresponding hydrated products, thereby exerting its effects on hypertension and vascular inflammation .
Comparison with Similar Compounds
4-Oxobutanoic acid: Shares the 4-oxobutanoic acid moiety but lacks the benzamide group.
Benzamide: Contains the benzamide group but lacks the 4-oxobutanoic acid moiety.
Uniqueness: 2-Benzamido-4-oxobutanoic acid is unique due to the combination of the benzamide and 4-oxobutanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62631-49-6 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-benzamido-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11NO4/c13-7-6-9(11(15)16)12-10(14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,12,14)(H,15,16) |
InChI Key |
YUTYXBNBPCVPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14520891.png)

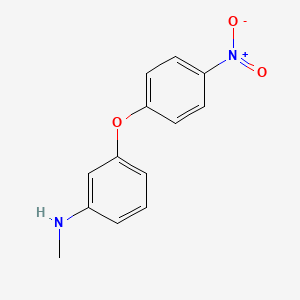
![S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate](/img/structure/B14520899.png)
![[1-(Trifluoromethanesulfonyl)butyl]benzene](/img/structure/B14520904.png)
![Butyltris[(2-methylacryloyl)oxy]stannane](/img/structure/B14520908.png)

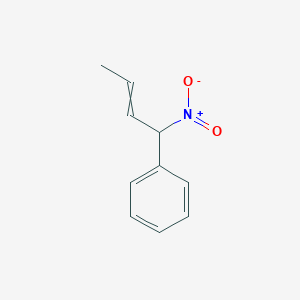
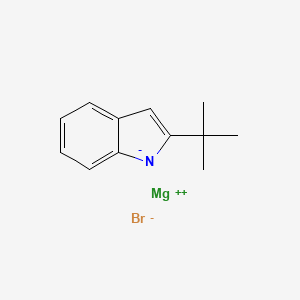
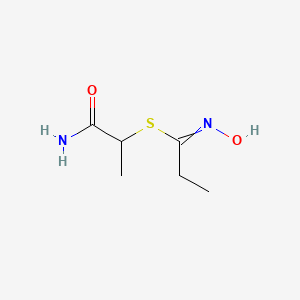
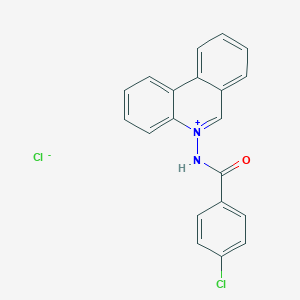
![3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B14520952.png)
![Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl](/img/structure/B14520953.png)
